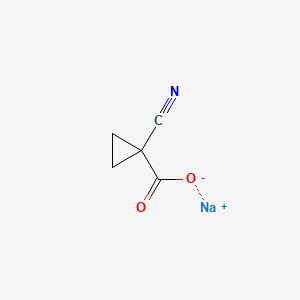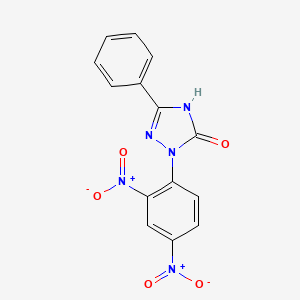
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dinitrophenylhydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dinitrophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazoles, which can further undergo additional transformations to yield a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Shares the dinitrophenyl group but differs in the core structure.
Ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate: Contains a pyrazole ring instead of a triazole ring.
2,2-Di(thiophen-3-yl)-1-tosyl-1,2-dihydro-2λ4,3λ4-[1,3,2]diazaborolo[4,5,1-ig]quinoline: Features a different heterocyclic system with thiophene and quinoline moieties.
Uniqueness
1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a dinitrophenyl group and a phenyl group makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
1000574-36-6 |
|---|---|
Fórmula molecular |
C14H9N5O5 |
Peso molecular |
327.25 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-5-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H9N5O5/c20-14-15-13(9-4-2-1-3-5-9)16-17(14)11-7-6-10(18(21)22)8-12(11)19(23)24/h1-8H,(H,15,16,20) |
Clave InChI |
QUAHSAOKIZXSJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)

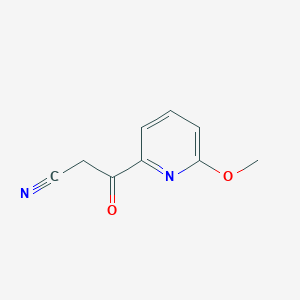
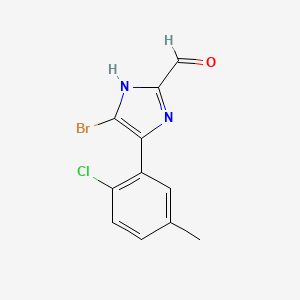
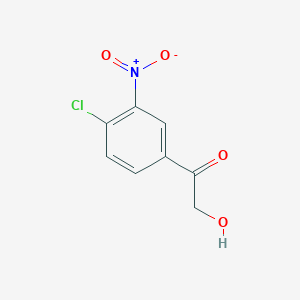
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
